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molecular formula C9H11F3O3 B8442790 5,5-Diethoxy-1,1,1-trifluoro-pent-3-yn-2-one

5,5-Diethoxy-1,1,1-trifluoro-pent-3-yn-2-one

Cat. No. B8442790
M. Wt: 224.18 g/mol
InChI Key: OMOQBQMQFDUHNX-UHFFFAOYSA-N
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Patent
US07351700B2

Procedure details

3,3-Diethoxy-1-propyne (10 mL, 70 mmol) was dissolved under argon in THF (200 mL) and cooled to −70° C. Then a 1.6 M solution of n-butyllithium in hexane (48 mL, 77 mmol) was added slowly at −70° C., then allowed to warm to −30° C. and stirred at −30° C. for 30 min, then cooled again to −70° C. Ethyl trifluoroacetate (9.2 mL, 77 mmol) was added in one portion at −70° C. (the temperature rose to −50°) then stirred without cooling until −30° C. was reached, then quenched with sat. NH4Cl solution (20 mL). Extraction: 2×AcOEt, 1× sat. NH4Cl sat., 1× sat. NaCl. Chromatography on silica gel in heptane/ethyl acetate 5:1 afforded 4.94 g (31%) of an orange oil. GC/MS: m/z=223 (M−H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].C([Li])CCC.CCCCCC.[F:21][C:22]([F:29])([F:28])[C:23](OCC)=[O:24]>C1COCC1>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][C:23](=[O:24])[C:22]([F:29])([F:28])[F:21])[CH3:2]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC(C#C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
48 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred at −30° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −70° C
CUSTOM
Type
CUSTOM
Details
rose to −50°
STIRRING
Type
STIRRING
Details
then stirred
TEMPERATURE
Type
TEMPERATURE
Details
without cooling until −30° C.
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Extraction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C#CC(C(F)(F)F)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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